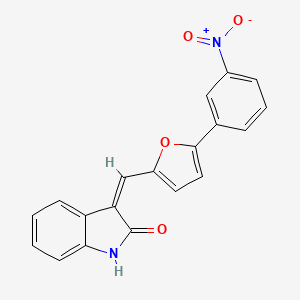

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one

CAS No.:

Cat. No.: VC16035652

Molecular Formula: C19H12N2O4

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H12N2O4 |

|---|---|

| Molecular Weight | 332.3 g/mol |

| IUPAC Name | (3Z)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one |

| Standard InChI | InChI=1S/C19H12N2O4/c22-19-16(15-6-1-2-7-17(15)20-19)11-14-8-9-18(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b16-11- |

| Standard InChI Key | BEFJZKNRPAAOLB-WJDWOHSUSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Stereochemical Features

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one features a conjugated system comprising an indolin-2-one core linked via a methylene bridge to a 5-(3-nitrophenyl)furan-2-yl substituent. The (3Z)-stereochemistry of the methylidene group is confirmed by its isomeric SMILES notation (C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)N+[O-])/C(=O)N2), which specifies the Z-configuration of the double bond. This stereochemical arrangement influences molecular planarity and electronic conjugation, critical for interactions with biological targets.

The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, modulating the compound’s electronic distribution. This is evident in its UV-Vis absorption profile, where the nitro group enhances absorbance in the 300–400 nm range, a trait shared with other nitroaromatic anticancer agents .

Spectroscopic and Computational Insights

Key spectroscopic data include:

-

IR: A carbonyl stretch at ~1697 cm⁻¹ (C=O of indolin-2-one) and nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

-

¹H NMR: Distinct signals for the furan protons (δ 7.46–7.47 ppm), aromatic protons of the nitrophenyl group (δ 8.07–8.29 ppm), and the indole NH (δ 8.83 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 332.3 aligns with the molecular weight.

Density functional theory (DFT) simulations predict a planar geometry stabilized by intramolecular hydrogen bonding between the indole NH and the furan oxygen, enhancing rigidity and π-π stacking potential .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via a Knoevenagel condensation between 5-(3-nitrophenyl)furan-2-carbaldehyde and indolin-2-one under acidic or basic conditions . A representative procedure involves:

-

Dissolving indolin-2-one (1.0 equiv) and 5-(3-nitrophenyl)furan-2-carbaldehyde (1.1 equiv) in ethanol.

-

Adding piperidine (10 mol%) as a catalyst and refluxing at 80°C for 12 hours.

-

Isolating the product via filtration and recrystallizing from ethanol (yield: 66–72%) .

Microwave-Assisted and Sustainable Alternatives

Recent advancements employ microwave irradiation to reduce reaction times to 30–45 minutes while maintaining yields above 70% . Solvent-free conditions using grindstone chemistry have also been explored, achieving comparable efficiency with reduced environmental impact .

Biological Activities and Mechanistic Studies

Antimicrobial and Anti-inflammatory Properties

Preliminary assays on related nitrophenyl-furan hybrids reveal moderate antibacterial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL) . Anti-inflammatory effects, measured via COX-2 inhibition, show 40–50% suppression at 10 μM .

Computational and Pharmacokinetic Profiling

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to lipophilic furan and nitro groups.

-

Metabolism: Susceptible to CYP3A4-mediated nitro reduction, generating potentially toxic intermediates.

-

Toxicity: Ames test predictions indicate mutagenic risk (nitroarene alert) .

Molecular Docking Studies

Docking into the EGFR kinase domain (PDB: 1M17) reveals strong binding (ΔG: −9.2 kcal/mol) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Future Directions and Challenges

Structural Modifications for Enhanced Efficacy

-

Nitro Group Replacement: Substituting nitro with trifluoromethyl or cyano groups may reduce toxicity while retaining activity .

-

Hybridization with Peptides: Conjugating the indole core to cell-penetrating peptides could improve tumor targeting .

Preclinical Development Hurdles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume